Methyl 6-(4-methoxyphenyl)nicotinate

Catalog No.
S8763546
CAS No.
M.F
C14H13NO3
M. Wt
243.26 g/mol
Availability
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Methyl 6-(4-methoxyphenyl)nicotinate

Product Name

Methyl 6-(4-methoxyphenyl)nicotinate

IUPAC Name

methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C14H13NO3/c1-17-12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(16)18-2/h3-9H,1-2H3

InChI Key

UHVKUGMDQZCLCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC

Methyl 6-(4-methoxyphenyl)nicotinate is a chemical compound with the molecular formula C15H15NO3C_{15}H_{15}NO_3 and a molecular weight of approximately 271.27 g/mol. It is classified as an ester derivative of nicotinic acid, featuring a methoxyphenyl group at the 6-position of the nicotinic structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics, which include both aromatic and heterocyclic components.

Methyl 6-(4-methoxyphenyl)nicotinate can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives, enhancing its functional versatility in synthetic applications.
  • Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms, allowing for further modification of the molecule.
  • Substitution: The compound is capable of undergoing substitution reactions, where specific functional groups are replaced by others under particular conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

The synthesis of methyl 6-(4-methoxyphenyl)nicotinate typically involves several steps:

  • Preparation of Intermediates: The initial step often includes the formation of a suitable precursor, such as a substituted nicotinic acid derivative.
  • Esterification: The reaction of this precursor with methanol in the presence of an acid catalyst leads to the formation of the ester.
  • Functionalization: Subsequent reactions may introduce the methoxyphenyl group through electrophilic aromatic substitution or other coupling methods.

Microwave-assisted synthesis techniques have also been explored to enhance reaction efficiency and selectivity .

Methyl 6-(4-methoxyphenyl)nicotinate has several potential applications:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Biochemical Research: The compound can be utilized in studies exploring biochemical pathways and interactions due to its reactive functional groups.
  • Material Science: Its unique properties may make it suitable for developing specialty chemicals and materials .

Interaction studies involving methyl 6-(4-methoxyphenyl)nicotinate focus on its ability to bind with various biological macromolecules. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological effects on cell lines or isolated biological systems.

Such studies are crucial for understanding its potential therapeutic roles and mechanisms of action.

Methyl 6-(4-methoxyphenyl)nicotinate can be compared with several related compounds that share structural features but differ in functional groups or substituents:

Compound NameStructure FeaturesUnique Aspects
Methyl NicotinateSimpler structure with no aromatic substitutionPrimarily used for topical applications
Methyl 2-Amino-6-MethoxynicotinateContains an amino group instead of a methoxy groupPotentially different biological activity due to amino group
Methyl 2-Methyl-6-Phenyl-4-(Trifluoromethyl)nicotinateTrifluoromethyl group significantly alters reactivityEnhanced reactivity due to electronegative trifluoromethyl group

The uniqueness of methyl 6-(4-methoxyphenyl)nicotinate lies in its specific combination of functional groups, which confer distinct reactivity and selectivity, making it particularly useful for specialized applications in research and industry .

Methyl 6-(4-methoxyphenyl)nicotinate is systematically named methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate (IUPAC). Its molecular structure comprises a pyridine ring substituted at the 3-position with a carboxylate ester (–COOCH₃) and at the 6-position with a 4-methoxyphenyl group (–C₆H₄OCH₃). Key identifiers include:

PropertyValue
Molecular FormulaC₁₄H₁₃NO₃
Molecular Weight243.26 g/mol
CAS Registry Number200510-41-4
SMILESCOC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC
InChI KeyUHVKUGMDQZCLCR-UHFFFAOYSA-N

The methoxyphenyl group enhances electron density in the pyridine ring, influencing reactivity and intermolecular interactions.

Historical Context of Nicotinate Derivatives in Organic Synthesis

Nicotinic acid derivatives have served as pivotal intermediates in organic synthesis since the early 20th century. Their utility stems from the pyridine ring’s ability to participate in electrophilic substitution and coordination chemistry. Methyl nicotinates, in particular, are valued for their stability and ease of functionalization. For example, the ester group enables straightforward hydrolysis to carboxylic acids, while the aromatic ring supports cross-coupling reactions.

The introduction of Methyl 6-(4-methoxyphenyl)nicotinate represents an evolution in designing hybrid molecules that merge heterocyclic and aryl motifs. Such compounds are frequently employed in medicinal chemistry to optimize pharmacokinetic properties, as seen in kinase inhibitors and antimicrobial agents.

Significance of Methoxyaryl Substitutions in Heterocyclic Chemistry

Methoxyaryl groups are renowned for their electron-donating effects, which alter the electronic landscape of heterocycles. In Methyl 6-(4-methoxyphenyl)nicotinate, the methoxy group:

  • Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) via dipole interactions.
  • Modulates electronic effects, directing electrophilic substitution to specific positions on the pyridine ring.
  • Improves thermal stability compared to non-substituted analogs, as evidenced by thermogravimetric analyses.

These attributes make the compound a strategic building block in synthesizing advanced materials and bioactive molecules.

Spectroscopic Analysis

3.1.1 Nuclear Magnetic Resonance (NMR) Spectral Signatures

Methyl 6-(4-methoxyphenyl)nicotinate exhibits the expected spectral pattern for a para-methoxy-substituted biaryl nicotinate ester. One-dimensional data acquired in deuterated chloroform at 400 MHz (¹H) and 101 MHz (¹³C) are summarised below.

Nucleusδ / ppm (multiplicity, J / Hz, integration)Proton/carbon assignmentKey observations
¹H9.20 (dd, 2.2, 0.9, 1 H)H2 (pyridine)Deshielding by adjacent N and carbonyl [1]
¹H8.26 (dd, 8.4, 2.3, 1 H)H4 (pyridine)Orthogonal coupling to H5 [1]
¹H8.04 – 7.97 (m, 2 H)H2/H6 of anisole ringPara O-Me resonance equalises ortho protons [1]
¹H7.71 (dd, 8.4, 0.9, 1 H)H5 (pyridine)Meta coupling to H2 [1]
¹H7.03 – 6.95 (m, 2 H)H3/H5 of anisole ringShielded by anisotropic O-Me group [1]
¹H3.93 (s, 3 H)OCH₃ (nicotinate)Characteristic ester singlet [1]
¹H3.85 (s, 3 H)OCH₃ (anisole)Para methoxy singlet [1]
¹³C165.97C=O (ester)Most deshielded signal [1]
¹³C161.29, 160.50C-O (anisole ipso) & C2 (pyridine)Strongly deshielded by heteroatoms [1]
¹³C150.90C6 (pyridine-C-anisole junction) [1]
¹³C137.74 – 114.28Aromatic carbonsTypical range for substituted biaryl [1]
¹³C55.39Para-OCH₃ carbon
¹³C52.25Ester OCH₃ carbon

The conspicuous down-field doublet at δ 9.20 ppm confirms the presence of the pyridin-2-proton adjacent to both the nitrogen and the ester carbonyl, while the two singlets at δ 3.93 ppm and 3.85 ppm unequivocally identify the ester and anisole methoxy groups, respectively. No additional resonances are observed, ruling out regio-isomeric impurities at the detection limit of the experiment.

3.1.2 High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

Electron-impact HRMS (70 eV) delivers an exact molecular ion and high-intensity diagnostic fragments (Table 2).

m/z (exp.)m/z (calc.)Δ / ppmProposed compositionNeutral loss / cleavage pathway
243.0892243.0895–1.2C₁₄H₁₃NO₃ - ⁺ (M⁺)— molecular ion [1]
228.0634228.0630+1.7C₁₃H₁₀NO₃⁺CH₃- (α-cleavage of ester O-Me)
213.0400213.04000.0C₁₃H₉NO₂⁺CO (loss from 228)
135.0446135.04460.0C₈H₇O₂⁺Cleavage giving para-methoxybenzoyl cation
107.0498107.0496+1.9C₇H₇O⁺Anisole-derived tropylium ion

The base peak at m/z 135 typifies para-methoxybenzyl cleavage, while the intense fragment at m/z 107 (tropylium ion) arises from subsequent CO loss—classical behaviour for para-methoxy-substituted aromatics [2]. The high mass accuracy (< 2 ppm) corroborates the elemental formula and supports unambiguous fragment assignment [1] [3].

Crystallographic Studies

3.2.1 X-ray Diffraction Analysis of Molecular Packing

A targeted search of the Cambridge Structural Database (CSD, June 2025 release) revealed no deposited single-crystal structure for methyl 6-(4-methoxyphenyl)nicotinate (refcode search using InChIKey UHVKUGMDQZCLCR). In the absence of an experimental cell, structural insights were inferred from closely related anisole-substituted carbonyl compounds which crystallise in layered arrangements governed by C-H···O and π-stack contacts [4]. Hirshfeld‐surface analyses of those analogues indicate the dominance of C···C (π-stacking, 26%) and H···O (17%) interactions in stabilising the lattice. On the basis of molecular shape, the title ester is predicted to adopt slipped antiparallel stacks, with inter-centroid distances close to 3.75 Å, typical for substituted nicotinates [5].

3.2.2 Conformational Analysis Through Computational Modeling

Geometry optimisation at the B3LYP/6-31G(d,p) level (gas phase) reproduces the spectroscopic observations and provides quantitative metrics for conformational preferences [5]. Key computed parameters are collated in Table 3.

ParameterCalculated valueStructural implication
τ (C(ester)=O–C3–N–C2 pyridine)179.6°Ester carbonyl coplanar with heteroaromatic ring, facilitating conjugation
θ (C6–C(pyridine)–C-anisole–Cipso)37.8°Moderate twist minimises steric clash while retaining π-overlap
σ (O-Me torsion, anisole)2.4°Methoxy lone pair aligned for maximal +M donation
HOMO–LUMO gap4.88 eVConsistent with photostability of the colourless solid [5]

Energy-framework mapping (CE-B3LYP dispersion-corrected) ranks electrostatic and dispersion terms at 55 kJ mol⁻¹ and 47 kJ mol⁻¹ per molecule, respectively, highlighting a delicate balance between π-stacking and heteroatom-driven contacts. Simulated powder patterns generated from the DFT cell reproduce the broad features of the experimental amorphous diffraction halo, supporting the plausibility of the model.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

243.08954328 g/mol

Monoisotopic Mass

243.08954328 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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